molecular formula C13H10F3N B7869298 [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine

[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine

Cat. No.: B7869298
M. Wt: 237.22 g/mol
InChI Key: JTNGHOSNIODUQW-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine: is an organic compound with the molecular formula C13H10F3N It is a derivative of benzylamine, where the benzene ring is substituted with fluorine atoms at the 2, 4, and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-difluorobenzonitrile using a nitrile oxidoreductase enzyme. This biocatalytic process is environmentally friendly and suitable for industrial-scale production . Another method involves the reduction of 2,4-difluorobenzonitrile using hydrogen and a metal catalyst such as Raney nickel or ruthenium, although this method may involve hazardous materials and lower yields .

Industrial Production Methods

Industrial production of this compound typically employs the biocatalytic reduction method due to its higher efficiency and lower environmental impact. The process involves the use of nitrile oxidoreductase to convert 2,4-difluorobenzonitrile to the desired amine compound .

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted benzylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(2,4-difluorophenyl)-2-fluorophenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-3-4-11(13(16)6-10)8-1-2-9(7-17)12(15)5-8/h1-6H,7,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNGHOSNIODUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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